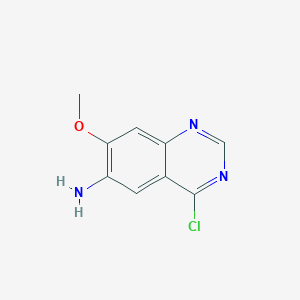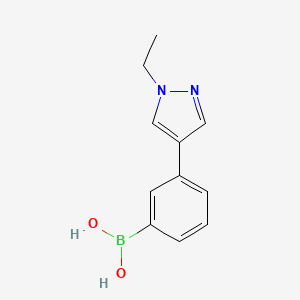
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a 1-ethyl-4-pyrazolyl group and a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-4-pyrazolyl)phenylboronic acid typically involves the formation of the pyrazole ring followed by its attachment to the phenylboronic acid moiety. One common method involves the reaction of 1-ethyl-4-pyrazole with a phenylboronic acid derivative under suitable conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols under oxidative conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
科学的研究の応用
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-(1-Ethyl-4-pyrazolyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the halide or triflate substrate .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole ring, making it less versatile in certain reactions.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of the pyrazole ring, leading to different reactivity and applications.
Uniqueness
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid is unique due to the presence of the 1-ethyl-4-pyrazolyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable complexes and facilitating specific reactions that other boronic acids may not efficiently undergo .
特性
分子式 |
C11H13BN2O2 |
|---|---|
分子量 |
216.05 g/mol |
IUPAC名 |
[3-(1-ethylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-2-14-8-10(7-13-14)9-4-3-5-11(6-9)12(15)16/h3-8,15-16H,2H2,1H3 |
InChIキー |
NDIUKLUWSQGXMO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



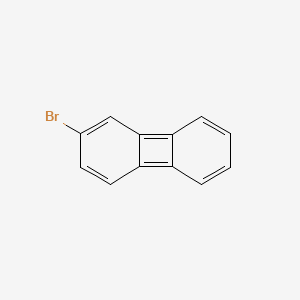
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
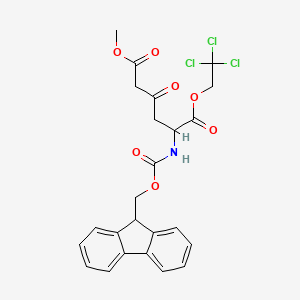
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)

![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
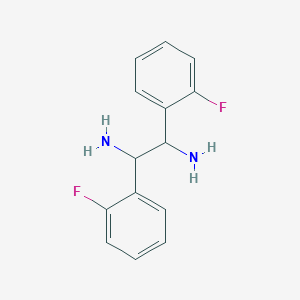
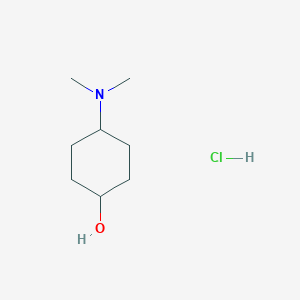
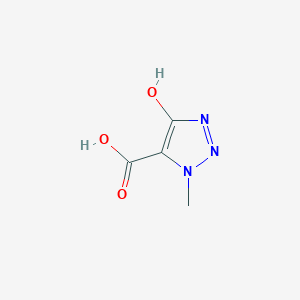
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)
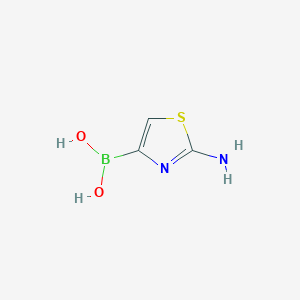
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)
